REACTION_CXSMILES
|
CN1CCCC1=[O:7].O[C:9]([CH3:14])([CH3:13])[C:10](N)=[O:11].[C:15]([NH2:20])(=O)[C:16]([CH3:18])=[CH2:17]>CC(C)=O>[C:10]([OH:7])(=[O:11])[C:9]([CH3:14])=[CH2:13].[C:15](#[N:20])[C:16]([CH3:18])=[CH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |